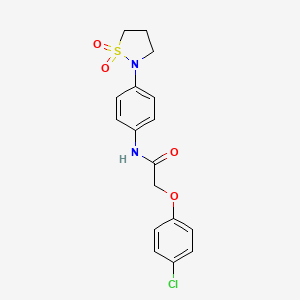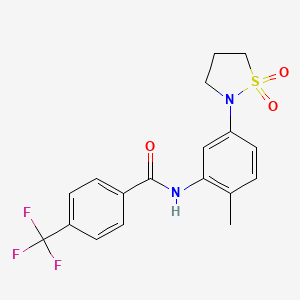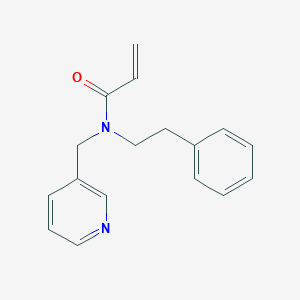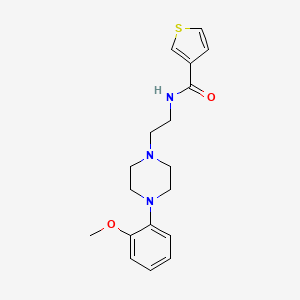
Ethyl (E)-3-(4-chlorophenyl)-2-cyanopent-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-3-(4-chlorophenyl)-2-cyanopent-2-enoate, also known as E-3-CPCE, is a synthetic compound that has been studied for various scientific research applications. This compound is a chlorinated derivative of pent-2-enoic acid and is commonly used as a reagent in organic synthesis. It has been studied for its biochemical and physiological effects, its mechanism of action, and its potential use in laboratory experiments.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound has been utilized as a precursor for synthesizing thiophene derivatives, which exhibit significant antimicrobial activity . These derivatives have shown promising results against various bacterial species, comparable to standard drugs like ampicillin and gentamicin . The alteration of substituents at the thiophene ring notably affects their biological activity, indicating the compound’s potential in developing new antimicrobial agents.
Structural Characterization in Crystallography
Ethyl (E)-3-(4-chlorophenyl)-2-cyanopent-2-enoate: serves as a key molecule in the structural characterization of enamine derivatives. Its crystal structure has been analyzed, revealing insights into the electronic properties of substituents and their effects on bond lengths within the molecule . This information is crucial for understanding the compound’s reactivity and stability in various chemical environments.
Synthesis of Heterocyclic Compounds
The compound is recognized for its role in the synthesis of heterocyclic compounds with pharmacological characteristics. It’s particularly noted for its contribution to the synthesis of thiophene derivatives, which have a wide range of therapeutic applications, including as antihypertensive, analgesic, anti-inflammatory, and antitumor agents .
Development of Anticancer Agents
Enamine derivatives of the compound have been identified as intermediates in the synthesis of anticancer agents, such as 3-arylquinolone and 3-arylquinoline. These findings underscore the compound’s importance in medicinal chemistry research focused on cancer treatment .
Pharmacological Research
The versatility of Ethyl (E)-3-(4-chlorophenyl)-2-cyanopent-2-enoate in pharmacological research is evident from its use in synthesizing compounds with a variety of biological activities. Its derivatives have been explored for potential use as diabetes mellitus treatments, cholesterol inhibitors, antiviral, and antimicrobial agents .
Chemical Synthesis and Reactivity Studies
The compound’s inherent reactivity makes it a valuable precursor in chemical synthesis. Its ability to undergo reactions with different nucleophiles and electrophiles allows for the creation of a diverse array of organic compounds. Studies on its reactivity contribute to a deeper understanding of enaminone chemistry and its applications in organic synthesis .
Propiedades
IUPAC Name |
ethyl (E)-3-(4-chlorophenyl)-2-cyanopent-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-3-12(10-5-7-11(15)8-6-10)13(9-16)14(17)18-4-2/h5-8H,3-4H2,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCFONLQVIKGAD-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C#N)C(=O)OCC)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C#N)\C(=O)OCC)/C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (E)-3-(4-chlorophenyl)-2-cyanopent-2-enoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-Chlorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2946610.png)



![methyl (2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enoate](/img/structure/B2946617.png)
![4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2946619.png)



![Methyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2946624.png)

![N-[bis(prop-2-enyl)carbamoyl]-4-chloro-3-nitrobenzamide](/img/structure/B2946628.png)

![4-(dimethylsulfamoyl)-N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2946632.png)